2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-30-18-12-17(13-19(14-18)31-2)16-32(28,29)23-24-20-8-4-5-9-21(20)26(23)15-22(27)25-10-6-3-7-11-25/h4-5,8-9,12-14H,3,6-7,10-11,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAZJMVEWBEBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone (CAS Number: 886906-29-2) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.59 g/mol. The structure consists of a benzimidazole core with a sulfonyl group and a piperidine ring, which are known to enhance biological activity through various interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. It has been shown to exhibit:
- Antitumor Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis. The mechanism involves the disruption of DNA synthesis and repair processes, leading to cell cycle arrest .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially acting against bacterial infections by disrupting cellular processes .
Antitumor Activity
In vitro studies have evaluated the antitumor efficacy of this compound using various cancer cell lines. The results indicate:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Cell Culture |
| HCC827 | 6.26 ± 0.33 | 2D Cell Culture |
| NCI-H358 | 6.48 ± 0.11 | 2D Cell Culture |
These findings suggest that the compound exhibits higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, likely due to differences in drug penetration and bioavailability within tumor microenvironments .
Antimicrobial Activity
The compound's antimicrobial potential was assessed against various bacterial strains, revealing moderate activity. Specific mechanisms remain under investigation but may involve interference with bacterial DNA replication or protein synthesis.
Case Studies
A notable study involved the evaluation of this compound in a xenograft model where human lung cancer cells were implanted in immunocompromised mice. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent in vivo .
Scientific Research Applications
Antimicrobial Potential
Preliminary studies indicate that compounds similar to 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone exhibit significant antimicrobial activity. Research has shown moderate effectiveness against various bacterial strains, suggesting that this compound could serve as a lead molecule for developing new antimicrobial agents.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps that require optimization to achieve high yields. The synthesis pathway typically includes the formation of the benzimidazole core followed by the introduction of the piperidine and sulfonyl groups .
Research Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Comparative Data
Substituent Effects on Properties
- Sulfonyl vs.
- Piperidinyl Ethanone vs. Trimethoxyphenyl: The piperidine ring in the target compound may improve solubility and bioavailability relative to the bulkier trimethoxyphenyl group in , which is associated with antiproliferative activity but may limit membrane permeability.
- Crystal Packing: The ethanone moiety in the target compound could facilitate intermolecular interactions (e.g., C–H···O/N), akin to the nitro and ethanone groups in , influencing crystallinity and stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the target compound, and how can reaction conditions be optimized?
- Methodology :
- Sulfonylation : React 3,5-dimethoxybenzyl thiol with a sulfonyl chloride (e.g., chlorosulfonic acid) in the presence of a base (e.g., triethylamine) to form the sulfonyl intermediate. This step is critical for introducing the sulfonyl group onto the benzimidazole core .
- Ethanone Formation : Couple the sulfonylated benzimidazole with 1-(piperidin-1-yl)ethanone using a nucleophilic substitution reaction. Anhydrous potassium carbonate in dioxane under reflux (16 hours) is effective, as demonstrated in analogous benzimidazole-ethanone syntheses .
- Purification : Use column chromatography with a methanol:buffer (65:35) mobile phase (pH 4.6) to isolate the product, ensuring removal of unreacted starting materials .
Q. How should researchers validate the structural integrity of the compound?
- Methodology :
- Spectroscopic Analysis :
- NMR : Analyze - and -NMR spectra to confirm the presence of the piperidinyl, benzimidazolyl, and dimethoxybenzylsulfonyl groups. For example, the methoxy protons (-OCH) typically resonate at δ 3.7–3.9 ppm .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNOS).
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity (>98%) .
Advanced Research Questions
Q. What factors contribute to contradictory yields in sulfonylation reactions, and how can these be mitigated?
- Methodology :
- Solvent and Base Selection : Polar aprotic solvents (e.g., dichloromethane) with tertiary amines (e.g., pyridine) enhance sulfonyl chloride reactivity. Evidence shows that triethylamine in THF yields higher purity compared to weaker bases .
- Reaction Monitoring : Use TLC or HPLC to track reaction progress. Adjust stoichiometry if intermediates (e.g., sulfonic acid byproducts) are detected .
- Data Table :
| Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| DCM | Pyridine | 82 | 95 | |
| THF | Triethylamine | 75 | 98 |
Q. How does the electronic nature of substituents on the benzimidazole core influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs with varying substituents (e.g., nitro, methoxy) at the benzimidazole 2-position.
Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Key Findings : Electron-withdrawing groups (e.g., -NO) enhance activity by increasing electrophilicity, as seen in related imidazole derivatives .
Q. What analytical strategies resolve discrepancies in biological assay results across studies?
- Methodology :
- Dose-Response Curves : Use nonlinear regression to calculate IC values, ensuring consistency in assay conditions (e.g., pH, incubation time) .
- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests) to validate assay sensitivity .
- Data Contradiction Analysis : If conflicting results arise (e.g., variable potency against C. albicans), re-evaluate compound solubility or cell permeability using logP calculations .
Methodological Notes
- Synthetic Reproducibility : Adopt inert atmosphere (N) for sulfonylation to prevent oxidation of the thiol intermediate .
- Chromatographic Optimization : Adjust mobile phase pH to 4.6 (acetic acid/sodium acetate buffer) to improve peak resolution in HPLC .
- Biological Testing : Use DMSO stocks (<1% v/v) to avoid solvent toxicity in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
